molecular formula C17H17N3O4S B2608727 3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-77-6

3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2608727
CAS No.: 851979-77-6
M. Wt: 359.4
InChI Key: IAVWXPQRKXWYPF-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 3,4-dimethoxy-substituted benzoyl group and a 6-methoxy-1,3-benzothiazole moiety. This compound belongs to a class of hydrazide-linked heterocyclic molecules known for diverse biological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-11-5-6-12-15(9-11)25-17(18-12)20-19-16(21)10-4-7-13(23-2)14(8-10)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVWXPQRKXWYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 6-methoxy-1,3-benzothiazole-2-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as column chromatography or crystallization under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures or the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with different substituents replacing the methoxy groups.

Scientific Research Applications

3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

3-Fluoro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)-N′-[(E)-2-Thienylmethylene]Benzohydrazide ()
  • Structural Differences : Replaces the 3,4-dimethoxybenzoyl group with a 3-fluorobenzoyl group and introduces a thienylmethylene substituent.
  • Molecular Weight : 411.469 vs. ~314–347 for dimethoxy derivatives (e.g., ). The higher mass is attributed to fluorine and thienyl groups.
  • Thienyl groups may alter π-π stacking interactions compared to methoxy substituents .
N-(1,3-Benzothiazol-2-yl)-3,4-Dimethoxybenzamide ()
  • Structural Differences : Substitutes the hydrazide (-NH-NH-CO-) linker with an amide (-NH-CO-) group.
  • Biological Implications : The hydrazide in the target compound provides additional hydrogen-bonding sites, which could improve interactions with enzymatic targets like DNA gyrase .
3,4-Dimethoxy-N'-[1-(3-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Benzohydrazide ()
  • Structural Differences : Replaces the benzothiazole moiety with a pyrazolo-pyrimidine ring.

Antimicrobial Activity Comparisons

BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino)Acetamide) ()
  • Activity: Exhibited MIC values of 3.125 µg/mL against E. coli and 6.25 µg/mL against P. aeruginosa.
  • Mechanism : DNA gyrase inhibition via binding to the ATPase domain, a common target for benzothiazoles. The target compound may share this mechanism but lacks direct activity data .
SHELX-Refined Analogues (–16)

Anticancer Potential and Structural Mimics

CHBH (3-Chloro-N′-(2-Hydroxybenzylidene)-Benzohydrazide) ()
  • Activity : Acts as an LSD1 inhibitor, halting cancer cell proliferation.
  • Comparison : The target compound’s benzothiazole and dimethoxy groups may confer distinct selectivity compared to CHBH’s chlorinated and hydroxy-substituted structure .

Data Tables

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target
Target Compound C₁₇H₁₈N₃O₄S ~356.4 3,4-Dimethoxy, 6-methoxybenzothiazole DNA gyrase (hypothesized)
3-Fluoro Analog () C₂₀H₁₄FN₃O₂S₂ 411.469 3-Fluoro, thienylmethylene Not specified
BTC-j () C₁₅H₁₄N₄O₂S 314.36 Pyridinylamino, methoxybenzothiazole DNA gyrase (PDB: 3G75)
CHBH () C₁₄H₁₂ClN₂O₂ 275.71 Chloro, hydroxybenzylidene LSD1 enzyme

Table 2: Antimicrobial Activity of Analogues ()

Compound E. coli MIC (µg/mL) S. aureus MIC (µg/mL) P. aeruginosa MIC (µg/mL)
BTC-j 3.125 12.5 6.25
BTC-r 6.25 25.0 12.5

Biological Activity

3,4-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains and Mycobacterium tuberculosis. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H16N2O4SC_{16}H_{16}N_{2}O_{4}S. Its structure features a benzothiazole ring substituted with methoxy groups and a benzohydrazide moiety. The unique arrangement of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include the formation of the benzothiazole and benzohydrazide components. Characterization techniques such as IR, 1H^{1}H NMR, 13C^{13}C NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to be effective against:

  • Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 500 µg/mL.
  • Staphylococcus aureus , demonstrating similar MIC values.

These results suggest that the compound could be a candidate for developing new antibacterial agents.

Activity Against Mycobacterium tuberculosis

One of the most notable activities of this compound is its effectiveness against Mycobacterium tuberculosis. It inhibits the growth and proliferation of the bacteria by binding to specific active sites on target proteins involved in its metabolic pathways. This interaction disrupts normal cellular functions, leading to bacterial death.

The mechanism by which this compound exerts its effects involves:

  • Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with proteins critical to Mycobacterium tuberculosis metabolism.
  • Disruption of Protein Function : By interfering with protein function, it effectively halts bacterial growth and replication.

Comparative Analysis with Similar Compounds

A comparative analysis shows how this compound stands against other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamideContains similar methoxy substitutionsDifferent substitution pattern on benzothiazole
3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazideSimilar hydrazide moietyVariation in the position of methyl substitution
3,4-dimethoxy-N-(6-chloro-1,3-benzothiazol-2-yl)benzamideChlorine substitution instead of methoxyPotentially different biological activity

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives similar to this compound. For instance:

  • Antioxidant and Anti-inflammatory Activities : Related compounds have shown promising results in antioxidant assays and anti-inflammatory tests. For example, a derivative exhibited high radical scavenging efficacy and significant inhibition in inflammatory models .
  • Inhibition Studies : Research has demonstrated that modifications in similar compounds can significantly affect their biological activity. For instance, structural changes led to variations in inhibitory potency against specific enzymes related to inflammatory pathways .

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